2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide
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Overview
Description
Preparation Methods
The synthesis of 2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of ortho-toluylchloride with potassium thiocyanate, followed by the addition of 4-methylphenylamine and 3-nitrobenzoyl chloride . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) and acids or bases to adjust the pH . Major products formed from these reactions include various substituted thiourea derivatives and nitrobenzamide derivatives .
Scientific Research Applications
2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide: This compound has a similar structure but differs in the position of the nitro group, which can affect its reactivity and biological activity.
2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: This compound contains a pyridine ring instead of a benzene ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-6-8-12(9-7-10)17-16(23)18-15(20)13-4-3-5-14(11(13)2)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMVUOHQLWTNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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